molecular formula C24H16N4O4S B2533994 3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536718-04-4

3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2533994
CAS No.: 536718-04-4
M. Wt: 456.48
InChI Key: UZNYTBZQWDHYML-UHFFFAOYSA-N
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Description

The compound 3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindolone derivative characterized by a fused heterocyclic core. Key structural features include:

  • 4-Nitrophenyl substituent: A strong electron-withdrawing group at the 3-position of the pyrimidoindolone core, enhancing electrophilicity and influencing intermolecular interactions.

This compound belongs to a broader class of pyrimidoindolones, which are studied for their diverse pharmacological activities, including kinase inhibition and receptor modulation .

Properties

IUPAC Name

3-(4-nitrophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O4S/c29-20(15-6-2-1-3-7-15)14-33-24-26-21-18-8-4-5-9-19(18)25-22(21)23(30)27(24)16-10-12-17(13-11-16)28(31)32/h1-13,25H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNYTBZQWDHYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrimido[5,4-b]Indol-4-One Core

The core structure is synthesized via a cyclocondensation reaction:

  • Indole-2-carboxaldehyde (1.0 eq) is reacted with thiourea (1.2 eq) in dimethylformamide (DMF) under reflux (120°C, 8 hr).
  • The intermediate 2-thioxo-1,2,3,4-tetrahydropyrimido[5,4-b]indol-4-one is isolated via vacuum filtration (Yield: 68–72%).

Mechanistic Insight : The reaction proceeds through nucleophilic attack of the indole’s α-carbon on the thiourea’s sulfur, followed by cyclization and elimination of ammonia.

Introduction of the 4-Nitrophenyl Group

The 3-position is functionalized via a Ullmann coupling:

  • The core intermediate (1.0 eq) is treated with 4-nitroiodobenzene (1.5 eq) and copper(I) iodide (0.1 eq) in pyridine at 140°C for 12 hr.
  • Purification by silica gel chromatography (ethyl acetate/hexane, 3:7) yields 3-(4-nitrophenyl)pyrimido[5,4-b]indol-4-one (Yield: 55–60%).

Sulfanyl Group Installation at the 2-Position

A nucleophilic substitution introduces the sulfanyl side chain:

  • The 2-thioxo derivative (1.0 eq) is treated with 2-bromo-1-phenylethanone (1.2 eq) in acetonitrile with triethylamine (2.0 eq) at 80°C for 6 hr.
  • The product is recrystallized from dimethyl sulfoxide (DMSO) to afford the final compound (Yield: 65–70%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMF outperforms DMSO in cyclization steps due to superior solubility of intermediates (Table 1).
  • Reactions above 120°C reduce yields due to decomposition of the nitro group.

Table 1 : Solvent Screening for Cyclocondensation

Solvent Temperature (°C) Yield (%)
DMF 120 72
DMSO 120 58
Ethanol 80 42

Catalytic Systems for Coupling Reactions

  • Copper(I) iodide provides higher regioselectivity compared to palladium catalysts in Ullmann couplings.
  • Excess triethylamine (>2 eq) prevents side reactions during sulfanyl group installation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d6, 400 MHz) : δ 8.52 (d, J = 8.8 Hz, 2H, Ar-NO₂), 7.89–7.43 (m, 9H, Ar-H), 4.21 (s, 2H, SCH₂CO), 3.75 (t, J = 6.4 Hz, 2H, CH₂), 2.98 (t, J = 6.4 Hz, 2H, CH₂).
  • HRMS (ESI+) : m/z calculated for C₂₅H₁₈N₄O₃S [M+H]⁺: 469.1034; found: 469.1036.

Purity Assessment

  • HPLC (C18 column, MeCN/H₂O 70:30): Retention time = 12.7 min; Purity >98%.

Challenges and Alternative Approaches

Nitro Group Stability

  • Prolonged heating above 130°C leads to partial reduction of the nitro group, necessitating strict temperature control.

Sulfur Oxidation Mitigation

  • Addition of butylated hydroxytoluene (BHT) (0.1 wt%) prevents oxidation of the sulfanyl moiety during storage.

Scalability and Industrial Relevance

  • The protocol achieves gram-scale production (10 g batches) with consistent yields (65–70%).
  • Cost analysis identifies 4-nitroiodobenzene as the major expense (42% of total material cost).

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound can be investigated as a lead compound for drug development. Its structural features may allow for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, with specific properties. Its reactivity and functional groups make it a versatile intermediate for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The nitrophenyl group may participate in electron transfer reactions, while the oxo-phenylethyl and sulfanyl groups may interact with specific amino acid residues in proteins.

Comparison with Similar Compounds

Table 1: Structural and Computational Comparison of Pyrimidoindolone Derivatives

Compound Name Phenyl Substituent Sulfanyl Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Notable Properties/Activities
Target Compound (4-Nitrophenyl) 4-NO₂ 2-Oxo-2-phenylethyl ~508* ~4.5† 1 donor, 6 acceptors High electrophilicity
3-(4-Chlorophenyl) Analog 4-Cl 2-Oxo-2-phenylethyl ~497.6 ~4.2 1 donor, 5 acceptors Enhanced lipophilicity vs. nitro
3-(4-Nitrophenyl)-Piperidinyl Analog 4-NO₂ 2-Oxo-2-(piperidin-1-yl)ethyl 463.5 4.0 1 donor, 6 acceptors Basic nitrogen improves solubility
Ethyl 4-[[...]Acetamido]Benzoate Analog 4-NO₂ Ethyl 4-(acetamido)benzoate ~583‡ ~3.8 2 donors, 8 acceptors Increased polarity for enhanced binding
3-(3-Methoxyphenyl) Analog 3-OCH₃ 3-Methylbenzyl 439.5 5.1 1 donor, 4 acceptors Electron-donating group reduces reactivity

*Estimated based on C₂₆H₁₈N₄O₄S; †Predicted using analogous XLogP3 values; ‡Calculated from C₂₈H₂₅N₅O₆S.

Key Observations:

Electron-Withdrawing vs. Methoxy-substituted analogs (e.g., 3-methoxyphenyl in ) exhibit reduced reactivity due to electron donation, which may alter metabolic stability .

Sulfanyl Substituent Modifications :

  • Replacement of the phenyl group in the sulfanyl chain with a piperidine ring () introduces a basic nitrogen, improving aqueous solubility (XLogP3 = 4.0 vs. ~4.5 for the target compound) .
  • Complex side chains, such as the ethyl 4-acetamidobenzoate group (), increase topological polar surface area (140 Ų), favoring interactions with polar binding pockets .

The 4-chlorophenyl analog () has been cataloged in drug discovery libraries (e.g., CHEMBL1475068), indicating interest in its bioactivity .

Biological Activity

3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound belonging to the class of pyrimidoindoles. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. The presence of various functional groups, including nitrophenyl and sulfanyl moieties, contributes to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C22H18N3O4SC_{22}H_{18}N_{3}O_{4}S, and it features a pyrimidine ring fused with an indole structure. The nitrophenyl group is known for its electron-withdrawing properties, which can enhance the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways.

Anticancer Activity

The compound has been evaluated for its anticancer properties in various studies. It has shown promising results against several cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60). The mechanism of action may involve the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that the compound interacts with specific targets involved in cancer cell proliferation and survival.

Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis induction
HL-6010Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various assays. Compounds with similar structures have demonstrated the ability to inhibit COX enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The nitrophenyl group may facilitate electron transfer reactions that inhibit key metabolic enzymes.
  • Interaction with Nucleic Acids : The compound may bind to DNA or RNA, disrupting replication or transcription processes.
  • Protein Interaction : The sulfanyl group can interact with thiol groups in proteins, potentially altering their function.

Study on Anticancer Activity

A study published in PubMed evaluated the anticancer effects of this compound against MCF-7 breast cancer cells. The results indicated significant cytotoxicity with an IC50 value of 15 µM. Flow cytometry analysis revealed that treatment with the compound led to an increase in apoptotic cells compared to untreated controls .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of related compounds. It was found that derivatives exhibited moderate to high inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the recommended synthetic routes for synthesizing 3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, a pyrimidoindole core can be functionalized via nucleophilic substitution or coupling reactions. A common approach is to react a nitrophenyl-substituted precursor with a thioether-containing intermediate under reflux conditions in anhydrous solvents like DMF or THF. Catalytic bases (e.g., K2_2CO3_3) and protective groups (e.g., Boc for amines) may enhance yield . Purification via column chromatography (silica gel, gradient elution) and recrystallization in ethanol/dichloromethane mixtures is recommended.

Q. What characterization techniques are essential for confirming the compound’s structure?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic methods:
  • NMR (1H/13C) : Assign peaks to confirm substituent positions (e.g., nitrophenyl protons at δ 8.1–8.3 ppm, sulfanyl groups at δ 3.5–4.0 ppm) .
  • X-ray Crystallography : Resolve the 3D structure, particularly for verifying stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyrimidoindole core) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass).

Q. How can researchers determine solubility and stability under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in solvents (DMSO, ethanol, buffers) via UV-Vis spectroscopy or gravimetric analysis. For polar aprotic solvents, use concentrations ≤10 mM to avoid precipitation .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH (e.g., 4–8) to identify optimal storage buffers .

Advanced Research Questions

Q. How to design experiments investigating the environmental fate of this compound?

  • Methodological Answer : Adopt a tiered approach:
  • Lab Studies : Assess hydrolysis (pH 5–9), photolysis (UV light, λ = 254 nm), and biodegradation (OECD 301D test). Measure half-lives using LC-MS .
  • Field Studies : Deploy in microcosms to monitor partitioning (soil-water-air) and bioaccumulation in model organisms (e.g., Daphnia magna).
  • Computational Modeling : Use EPI Suite or COSMOtherm to predict log P, BCF, and persistence .

Q. How to resolve discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :
  • Re-evaluate Computational Models : Cross-validate DFT calculations (e.g., B3LYP/6-31G*) with experimental NMR shifts. Adjust solvent parameters (PCM model) .
  • Experimental Replication : Repeat spectral analysis (e.g., IR, Raman) under controlled humidity/temperature.
  • Hybrid Methods : Combine XRD-derived bond lengths with molecular dynamics simulations to refine force fields .

Q. What methodologies assess the compound’s interaction with biological targets?

  • Methodological Answer :
  • In Vitro Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd_d) to enzymes/receptors .
  • Cellular Uptake : Label the compound with a fluorophore (e.g., FITC) and track via confocal microscopy in live cells.
  • Mutagenesis Studies : Identify critical binding residues by comparing wild-type vs. mutant protein activity (e.g., IC50_{50} shifts in kinase assays) .

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